2-Azido-adenosine

Platelet pharmacology P2Y receptor signaling Photoaffinity labeling

2-Azido-adenosine (CAS: 59587-07-4) is a modified nucleoside in which an azido group (-N₃) replaces the hydrogen at the C2 position of the purine ring. This substitution confers photoreactivity upon UV irradiation, enabling its use as a photoaffinity probe for covalent labeling of nucleotide-binding proteins.

Molecular Formula C10H12N8O4
Molecular Weight 308.25 g/mol
Cat. No. B12394331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-adenosine
Molecular FormulaC10H12N8O4
Molecular Weight308.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N
InChIInChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5?,6+,9-/m1/s1
InChIKeyBSZZPOARGMTJKQ-DTUHVUQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-adenosine: C2-Azide Nucleoside Photoaffinity Probe and Click Chemistry Reagent


2-Azido-adenosine (CAS: 59587-07-4) is a modified nucleoside in which an azido group (-N₃) replaces the hydrogen at the C2 position of the purine ring [1]. This substitution confers photoreactivity upon UV irradiation, enabling its use as a photoaffinity probe for covalent labeling of nucleotide-binding proteins [2]. The azide moiety also renders the compound compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) bioorthogonal chemistries . As a nucleoside analog, it retains recognition by adenosine-binding enzymes and receptors while introducing the capacity for photo-crosslinking and click functionalization, distinguishing it from non-photoreactive adenosine derivatives.

Why Adenosine or 8-Azido-adenosine Cannot Substitute for 2-Azido-adenosine


Generic substitution with adenosine, 2-chloroadenosine, or 8-azidoadenosine is not functionally equivalent in key experimental contexts. The C2-azido modification alters both pharmacologic potency and binding site specificity. 2-Azido-ADP exhibits approximately 5-fold greater aggregating potency than native ADP and 10- to 20-fold greater adenylate cyclase inhibition in human platelets . Additionally, 2-azido and 8-azido analogs demonstrate differential binding site selectivity: 2-azido-ADP labels both ATP and AMP sites on adenylate kinase, whereas 8-azido-ATP labels only the MgATP²⁻ site [1]. The stereospecificity of the interaction is further evidenced by the complete loss of activity in the L-enantiomer of 2-azidoadenosine, which fails to inhibit ADP-induced platelet aggregation or elevate cAMP, underscoring that only the D-enantiomer engages the relevant receptor [2].

Quantitative Differentiation of 2-Azido-adenosine Against Adenosine and 8-Azido-adenosine


2-Azido-ADP Exhibits 5-Fold Higher Platelet Aggregating Potency than Native ADP

In human platelet aggregation assays, 2-azido-ADP was approximately 5 times more potent than native ADP as an aggregating agent and 10- to 20-fold more potent as an inhibitor of prostaglandin E₁-stimulated cAMP accumulation in intact platelets [1]. This potency enhancement is not observed with 2-chloro-ADP or 8-azido-ADP, which exhibit different functional profiles.

Platelet pharmacology P2Y receptor signaling Photoaffinity labeling

2-Azido-ADP Binds Both ATP and AMP Sites on Adenylate Kinase, Whereas 8-Azido-ATP Binds Only MgATP²⁻ Site

Competition binding studies and enzyme assays on chicken muscle adenylate kinase revealed distinct binding site selectivity between 2-azido and 8-azido nucleotide analogs. The 8-azido analogues of Ap₄A and ATP modified only the MgATP²⁻ site, whereas the 2-azido analogue of ADP modified the enzyme at both the ATP and AMP binding sites [1]. This differential site coverage is critical for comprehensive active-site mapping.

Enzyme active site mapping Adenylate kinase Nucleotide-binding proteins

2-Azido-ADP Binds Stoichiometrically to Chloroplast Coupling Factor 1 with 1.3-2.6× Higher Extent than Native ADP

In spinach chloroplast thylakoid membranes, 2-azido-ADP bound tightly to the membrane-bound coupling factor 1 (CF1) with half-maximal binding at 1 μM. The maximum extent of tight binding was 1.2-1.3 nmol per mg chlorophyll, which is stoichiometric with the CF1 content and 1.3- to 2.6-fold higher than the binding observed for native ADP (0.5-0.9 nmol per mg chlorophyll) [1]. UV photolysis resulted in covalent incorporation specifically into the β subunit of CF1.

Chloroplast bioenergetics CF1-ATPase Nucleotide tight-binding sites

2-Azido-adenosine L-Enantiomer Is Completely Inactive, Enabling Stereospecific Negative Controls

In human platelet assays, L-enantiomers of 2-azidoadenosine did not inhibit ADP-induced platelet aggregation, nor did they increase platelet cAMP levels [1]. This stereospecific inactivation contrasts with the D-enantiomer, which inhibits aggregation and elevates cAMP effectively. The L-enantiomers of 2-azido-ATP and 2-azido-ADP have been proposed as suitable controls for estimating non-specific labeling in photoaffinity experiments [2].

Stereospecificity validation Receptor binding controls Photoaffinity labeling

2-Azido-adenine Nucleotides Favor Anti-Conformation and Enable Labeling of Sites with Low Affinity for 8-Azido Derivatives

Substitution at the C2 position of the purine ring favors an anti-conformation of the nucleoside and enables binding of the analog to enzyme sites that exhibit low affinity for 8-azidoadenine derivatives [1]. However, 2-azidoadenine nucleotides undergo tautomerism to two non-photoreactive tetrazole forms with an interconversion half-life of 15.3 minutes at 22°C and pH 7.4, which complicates kinetic analyses [2]. This tautomerism is a C2-specific characteristic not observed with 8-azido analogs.

Nucleotide conformation Enzyme kinetics Photoaffinity probe design

2-Azido-adenosine Inhibits ADP-Induced Platelet Aggregation More Effectively than Native Adenosine

2-Azidoadenosine inhibited ADP-induced platelet aggregation more effectively than adenosine itself, while increasing platelet cAMP to levels comparable to those achieved with adenosine or 2-chloroadenosine . 2-Azido-AMP inhibited aggregation much more effectively than AMP itself or 2-chloro-AMP, indicating that the C2-azido modification enhances inhibitory activity at the nucleotide monophosphate level as well.

Platelet inhibition Adenosine receptor pharmacology cAMP signaling

Recommended Application Scenarios for 2-Azido-adenosine Based on Quantitative Evidence


Photoaffinity Labeling of Chloroplast and Mitochondrial F1-ATPase Nucleotide-Binding Sites

2-Azido-ADP is the preferred photoaffinity probe for chloroplast coupling factor 1 (CF1) and mitochondrial F1-ATPase due to its 1.3- to 2.6-fold higher binding stoichiometry compared to native ADP [1]. The probe binds with half-maximal occupancy at 1 μM and covalently incorporates into the β subunit upon UV photolysis, enabling unambiguous subunit identification via SDS-PAGE and autoradiography. This application is supported by direct quantitative evidence of enhanced binding extent relative to ADP [1].

Dual-Site Mapping of ATP and AMP Binding Domains on Adenylate Kinase and Related Enzymes

For enzymes requiring simultaneous mapping of both ATP and AMP binding sites, 2-azido-ADP is uniquely suited. Unlike 8-azido analogs, which label only the MgATP²⁻ site on adenylate kinase, 2-azido-ADP modifies both the ATP and AMP binding domains [2]. This differential site coverage enables comprehensive active-site characterization that cannot be achieved with 8-azido probes [2].

Stereospecific Control Experiments for Adenosine Receptor Photoaffinity Labeling

The L-enantiomer of 2-azidoadenosine provides a matched-pair negative control for photoaffinity labeling experiments targeting adenosine and ADP receptors. Since L-2-azidoadenosine exhibits no inhibition of ADP-induced platelet aggregation and no cAMP elevation [3], it serves as an ideal reference for distinguishing specific receptor labeling from non-specific background binding [4].

Temporal RNA Labeling via Photoclick Chemistry in Live Cells

RNA containing 2′-azidoadenosine (2′N₃-A) can be selectively labeled in live cells using photo-ODIBO, a cyclopropenone-caged dibenzocyclooctyne reagent that undergoes SPAAC reaction upon 350 nm irradiation [5]. This photoclick approach enables temporal control over RNA tagging, fluorescent imaging, and enrichment from cell subpopulations via selective irradiation, a capability not available with non-photoreactive adenosine analogs [5].

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